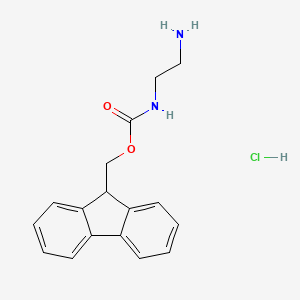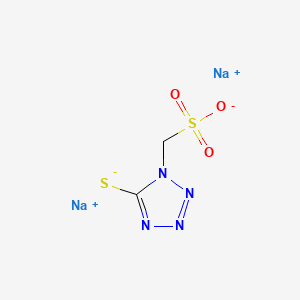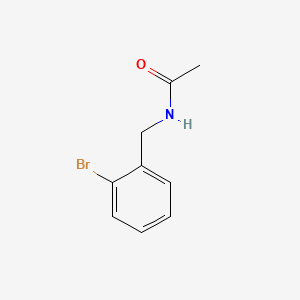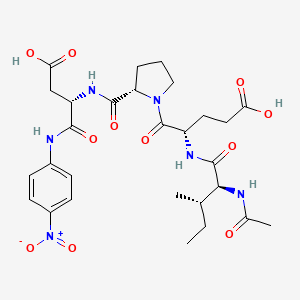
4-(3-甲酰苯基)苯甲酸甲酯
描述
“Methyl 4-(3-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 . This compound is also known by other names such as “4-(3-Formylphenyl)benzoic acid methyl ester” and "Methyl 3’-formyl-4-biphenylcarboxylate" .
Molecular Structure Analysis
“Methyl 4-(3-formylphenyl)benzoate” is a complex organic molecule that consists of a benzene ring attached to a formyl group (C=O) and a benzoate ester group (C6H5COO) . The exact 3D structure of the molecule can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
“Methyl 4-(3-formylphenyl)benzoate” is a solid compound . Its melting point is between 97-101°C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .科学研究应用
Synthesis of Pharmaceutical Compounds
Methyl 4-(3-formylphenyl)benzoate: is a versatile building block in the synthesis of complex pharmaceutical compounds. Its formyl group is reactive and can undergo various organic transformations, making it ideal for constructing biologically active molecules, particularly in the development of cancer treatment drugs .
Material Science and Polymer Chemistry
This compound serves as a precursor in the synthesis of polymers and materials science. Its biphenyl structure is beneficial in creating high-strength polymers for industrial applications. The ester group can be involved in polymerization reactions to form polyester materials, which are widely used in fabrics and packaging .
Organic Synthesis Methodology
In organic synthesis, Methyl 4-(3-formylphenyl)benzoate is used to develop new synthetic methodologies. It’s often employed in cross-coupling reactions and as a substrate for testing new catalytic systems, particularly those involving palladium-catalyzed reactions .
Flavor and Fragrance Industry
The ester group in Methyl 4-(3-formylphenyl)benzoate can be hydrolyzed or modified to produce compounds with distinct aromas. These derivatives are valuable in the flavor and fragrance industry for creating new scents and tastes .
安全和危害
“Methyl 4-(3-formylphenyl)benzoate” is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .
作用机制
Target of Action
Methyl 4-(3-formylphenyl)benzoate, also known as 3’-Formylbiphenyl-4-carboxylic acid methyl ester, is primarily used as a building block for chemical synthesis . It’s known that the compound can affect the respiratory system .
Action Environment
The action, efficacy, and stability of Methyl 4-(3-formylphenyl)benzoate can be influenced by various environmental factors. For instance, it’s known to be very toxic to aquatic life with long-lasting effects . Therefore, its release to the environment should be avoided . In terms of storage, it should be kept in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
methyl 4-(3-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDLVJIWBSWMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401901 | |
| Record name | Methyl 4-(3-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-formylphenyl)benzoate | |
CAS RN |
221021-36-9 | |
| Record name | Methyl 4-(3-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(3-formylphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)




![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)




